2-phenyl-2-sulfamoylacetamide
Description
Properties
CAS No. |
90007-56-0 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2 Sulfamoylacetamide and Its Congeners
Established Synthetic Pathways to the 2-Phenyl-2-Sulfamoylacetamide Scaffold
The construction of the this compound core typically relies on well-established organic reactions, often assembled in a multi-step fashion. These methods provide a reliable foundation for accessing the target molecule and its derivatives.
Multi-Step Synthesis Strategies
A common and adaptable route to substituted this compound derivatives involves a multi-step sequence starting from readily available materials like methyl 2-phenylacetate. tandfonline.com This strategy is characterized by the sequential introduction of the key functional groups.
A representative synthetic scheme can be outlined as follows:
Chlorosulfonation: The synthesis often commences with the chlorosulfonation of an activated aromatic ring. For instance, methyl 2-phenylacetate can be treated with chlorosulfonic acid in a solvent like dichloromethane (B109758) (DCM) at a controlled temperature, typically starting at 0°C and gradually warming to room temperature. tandfonline.com This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the phenyl ring.
Sulfonamide Formation: The resulting sulfonyl chloride is a versatile intermediate that readily reacts with a variety of primary or secondary amines to form the corresponding sulfonamide. tandfonline.comsigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. tandfonline.com
Ester Hydrolysis: The ester functionality, which has served its purpose in activating the starting material and can be a point for further derivatization, is often hydrolyzed to the corresponding carboxylic acid. This is commonly achieved using a base such as lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF), ethanol, and water. tandfonline.com
Amide Coupling: The final step involves the formation of the acetamide (B32628) linkage. The carboxylic acid is coupled with an appropriate amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). tandfonline.com
This multi-step approach allows for the synthesis of a diverse library of compounds by varying the amine nucleophiles used in the sulfonamide and amide formation steps.
| Step | Reactants | Reagents/Conditions | Product | Ref. |
| 1 | Methyl 2-phenylacetate | Chlorosulfonic acid, DCM, 0°C to rt | 2-(Chlorosulfonylphenyl)acetate intermediate | tandfonline.com |
| 2 | 2-(Chlorosulfonylphenyl)acetate intermediate, Substituted amine | Pyridine, DCM, 0°C to rt | Methyl 2-(sulfamoylphenyl)acetate derivative | tandfonline.com |
| 3 | Methyl 2-(sulfamoylphenyl)acetate derivative | LiOH, THF/EtOH/H₂O, rt | 2-(Sulfamoylphenyl)acetic acid derivative | tandfonline.com |
| 4 | 2-(Sulfamoylphenyl)acetic acid derivative, Substituted amine | EDCI, DIPEA, DCM, rt | [N-(Substituted phenyl)-2-(substituted sulfamoyl)phenyl)]acetamide derivative | tandfonline.com |
Convergent and Divergent Synthetic Approaches
While linear, multi-step syntheses are common, convergent and divergent strategies offer advantages in terms of efficiency and the generation of molecular diversity.
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related products. A recently developed photocatalytic method exemplifies this approach for sulfonamide synthesis. researchgate.net This method generates alkyl radicals from carboxylic acids, which then react with a sulfinylamine reagent to form a common N-alkoxy sulfinamide intermediate. This intermediate can then be divergently converted to either sulfonamides or sulfonimidamides by treatment with sodium hydroxide or an amine, respectively. researchgate.net This allows for the rapid generation of a library of related compounds from a single precursor.
Catalyst Systems in this compound Synthesis
Various catalyst systems play a crucial role in the synthesis of this compound and its congeners, particularly in novel C-H functionalization reactions. Transition-metal catalysts, especially those based on copper and rhodium, are prominent in these transformations. nih.govacs.org
For instance, copper(II) acetylacetonate (B107027) (Cu(acac)₂) is an effective catalyst for the intramolecular carbene C-H insertion reactions of 2-diazo-2-sulfamoylacetamides, which are precursors to cyclic congeners of the target molecule. nih.govatlasofscience.org These reactions proceed through the formation of a copper carbene intermediate. nih.gov Rhodium(II) catalysts are also widely used for similar transformations involving diazo compounds. acs.org
In some modern synthetic approaches to sulfonamides, copper catalysts are employed in Sandmeyer-type reactions to convert anilines to sulfonyl chlorides, which can then be directly converted to sulfonamides. organic-chemistry.org Furthermore, copper-catalyzed fluorosulfonimidoylation of arenediazonium salts has been developed as a practical method to access N-protected sulfonimidoyl fluorides, which are precursors to primary sulfonamides. researchgate.net
Novel Reaction Methodologies for Sulfamoylacetamide Derivatives
Recent advances in organic synthesis have introduced innovative methods for constructing sulfamoylacetamide derivatives, with a focus on efficiency and selectivity. These methods often leverage the reactivity of transient intermediates like carbenes.
Carbene C-H Insertion Reactions in Sulfamoylacetamide Formation
A significant development in the synthesis of complex sulfamoylacetamide congeners is the use of intramolecular carbene C-H insertion reactions. nih.govatlasofscience.org This strategy typically involves the synthesis of a 2-diazo-2-sulfamoylacetamide precursor. These diazo compounds can be prepared from chloroacetyl chloride and secondary amines through a multi-step sequence involving acylation, treatment with sodium sulfite, phosphorus oxychloride, another secondary amine, and finally a diazo transfer reagent like 4-nitrobenzenesulfonyl azide. atlasofscience.orgresearchgate.net
Upon treatment with a catalyst such as Cu(acac)₂, the diazo compound generates a reactive carbene intermediate. nih.gov This carbene can then undergo an intramolecular C-H insertion reaction, leading to the formation of a new carbon-carbon bond and a cyclic product. atlasofscience.org For example, 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides can undergo a formal aromatic 1,5-C-H insertion into the N-phenylacetamide moiety to yield 3-sulfamoylindolin-2-one derivatives. atlasofscience.org
| Precursor | Catalyst | Reaction Type | Product Type | Ref. |
| 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Cu(acac)₂ | Aromatic 1,5-C-H insertion | 1,3-Dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative | nih.govatlasofscience.org |
| 2-Diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamide | Cu(acac)₂ | Aromatic 1,5-C-H insertion | 3-Sulfamoylindolin-2-one derivative | atlasofscience.org |
Chemo- and Regioselectivity in Sulfamoylacetamide Synthesis
In molecules with multiple potential reaction sites, achieving chemo- and regioselectivity is paramount. In the context of the intramolecular carbene C-H insertion reactions of 2-diazo-2-sulfamoylacetamides, the selectivity of the C-H insertion is a key consideration.
Studies have shown that for 2-diazo-2-sulfamoylacetamides containing aryl groups on both the amide and sulfonamide nitrogens, the intramolecular aromatic 1,5-C-H insertion shows a preference for the N-aryl substituent on the acetamide moiety over the N-aryl substituent on the sulfonamide group. atlasofscience.orgnih.gov This chemoselectivity is influenced by the electronic effects of the aryl groups. atlasofscience.org
Furthermore, in the case of 2-diazo-2-(N,N-dialkylsulfamoyl)acetamides, no aliphatic C-H insertions are typically observed. atlasofscience.org This highlights the regioselectivity of the reaction, favoring aromatic C-H functionalization over aliphatic C-H bonds in these systems. The proposed mechanism for the aromatic 1,5-C-H insertion involves the generation of a copper-carbene ylide, which then undergoes an electrophilic attack on the benzene (B151609) ring. nih.gov
Green Chemistry Principles in Sulfamoylacetamide Synthesis
The application of green chemistry principles to the synthesis of sulfamoylacetamides aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.comunirioja.es Green chemistry, also known as sustainable chemistry, encourages the design of products and processes that decrease or eliminate the use and generation of hazardous materials. unirioja.es The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for chemists to achieve these goals. sigmaaldrich.com
Key principles relevant to sulfamoylacetamide synthesis include:
Prevention of Waste : It is more beneficial to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.com In multi-step syntheses, such as those for sulfamoylacetamide congeners, minimizing by-products at each stage is crucial. nih.govresearchgate.net
Less Hazardous Chemical Syntheses : Wherever practical, synthetic methods should use and generate substances with little to no toxicity. skpharmteco.com The synthesis of sulfamoylacetamide derivatives often employs reagents like phosphorus oxychloride and organic bases such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), which present handling and disposal challenges. researchgate.netresearchgate.net Green chemistry encourages the search for safer alternatives.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents and separation agents should be made unnecessary or innocuous wherever possible. acs.org Many reported syntheses utilize chlorinated solvents like dichloromethane or polar aprotic solvents like acetonitrile (B52724) and DMF, which have significant environmental and health concerns. nih.govskpharmteco.com Exploring greener solvents such as water, ethanol, or supercritical CO2 is a key goal.
Design for Energy Efficiency : Energy requirements should be minimized. acs.org Syntheses should ideally be conducted at ambient temperature and pressure. The synthesis of some sulfamoylacetamide intermediates requires refluxing for several hours, which consumes significant energy. researchgate.net
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of transition-metal catalysts, for example, in C-H insertion reactions of diazo-sulfamoylacetamides, allows for high efficiency with only small amounts of the catalyst, which can often be recycled. nih.govresearchgate.net
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. sigmaaldrich.comacs.org Enzymatic reactions, due to their high specificity, can often eliminate the need for protecting groups. acs.org
The table below summarizes the application of these principles to a typical synthetic sequence for sulfamoylacetamide congeners.
| Green Chemistry Principle | Application in Sulfamoylacetamide Synthesis | Potential Improvement |
| Atom Economy | Diazotization and subsequent reactions may produce N₂ and other by-products. | Develop catalytic cycles that incorporate more of the reactant atoms into the product. |
| Safer Solvents | Use of dichloromethane, acetonitrile, and toluene. nih.gov | Replace with greener alternatives like 2-methyltetrahydrofuran, cyclopentyl methyl ether, or ionic liquids. |
| Less Hazardous Reagents | Use of phosphorus oxychloride (POCl₃) and 4-nitrobenzenesulfonyl azide. nih.govresearchgate.net | Investigate milder and less toxic sulfonating and diazo-transfer reagents. |
| Catalysis | Copper and rhodium catalysts are used for C-H insertion reactions. nih.govresearchgate.net | Optimize catalyst loading and turnover number; explore use of more earth-abundant metal catalysts like iron. mdpi.com |
| Reduce Derivatives | Multi-step synthesis may involve intermediate protection or activation steps. researchgate.net | Design more convergent synthetic routes or utilize enzymatic processes to avoid protecting groups. acs.org |
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of chiral molecules is of paramount importance, as different enantiomers can exhibit distinct biological activities. uwindsor.ca For a molecule like this compound, where the α-carbon is a stereocenter, controlling the stereochemical outcome is a significant synthetic challenge. Asymmetric synthesis strategies, including enantioselective catalysis and the use of chiral auxiliaries, provide pathways to obtain enantiomerically pure or enriched compounds. ptfarm.pl
Enantioselective Catalysis in Sulfamoylacetamide Preparation
Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. ptfarm.pl
While specific examples of enantioselective catalysis for the direct synthesis of this compound are not prominent in the literature, related transformations suggest its feasibility. For instance, enantioselective C-H insertion reactions catalyzed by chiral rhodium or iron complexes are powerful methods for creating stereocenters. researchgate.netmdpi.com A hypothetical approach for this compound could involve the enantioselective catalytic alkylation of a precursor.
Another relevant strategy is the catalytic desymmetrization of prochiral molecules. For example, enantioselective hydrogen-bond-donor catalysis has been used to desymmetrize phosphonic dichlorides by reacting them with amines, yielding chiral chlorophosphonamidates with high enantioselectivity. nih.gov A similar strategy could potentially be applied to a prochiral precursor of a sulfamoylacetamide.
Derivatization Strategies for Structural Modification of this compound
Derivatization strategies are employed to modify the core structure of a molecule, enabling the exploration of structure-activity relationships and the optimization of chemical properties. mdpi.com For this compound, modifications can be targeted at its three main components: the phenyl ring, the acetamide group, and the sulfamoyl moiety.
Functional Group Interconversions on the Sulfamoylacetamide Core
Functional group interconversion (FGI) is the process of converting one functional group into another. wikipedia.orgsolubilityofthings.com It is a fundamental tool in organic synthesis for creating new derivatives from a common intermediate. fiveable.me The synthesis of 2-diazo-2-sulfamoylacetamides, for example, involves a sequence of FGIs, including the conversion of a chloroacetamide to a sulfonate, then to a sulfonyl chloride, and finally to a diazo compound. nih.govresearchgate.net
For the this compound core, several FGIs can be envisioned to create a library of analogues:
| Functional Group | Potential Interconversion | Reagents/Conditions | Resulting Group |
| Amide (CONH₂) | Reduction | LiAlH₄ or similar hydride reagents | Primary Amine (-CH₂NH₂) |
| Amide (CONH₂) | Dehydration | P₂O₅, POCl₃ | Nitrile (-CN) |
| Amide (CONH₂) | Hydrolysis | Acid or base | Carboxylic Acid (-COOH) |
| Sulfonamide (SO₂NH₂) | N-Alkylation/N-Arylation | Alkyl/Aryl Halide + Base | Substituted Sulfonamide (-SO₂NHR) |
| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitrophenyl group |
| Phenyl Ring | Halogenation | Br₂/FeBr₃ or NBS | Bromophenyl group |
| Nitrophenyl Group | Reduction | H₂/Pd-C, Sn/HCl | Aminophenyl group |
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a molecular scaffold. researchgate.net These reactions offer a direct and modular approach to structural diversification. incatt.nl
For derivatizing this compound, the phenyl ring is a prime target for cross-coupling reactions. By first halogenating the phenyl ring (e.g., bromination), various coupling reactions can be employed:
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Introduced Substituent |
| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl, Heteroaryl, Alkenyl |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd(dba)₂/BINAP or other phosphine (B1218219) ligands | Amino, Alkoxy, Thioether |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Substituted Alkene |
| Stille | Organostannane | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |
This strategy allows for the late-stage introduction of diverse functional groups, which is highly efficient for building a library of compounds for screening purposes. For instance, a Suzuki-Miyaura coupling could introduce various substituted aryl groups onto the phenyl ring of the core structure, systematically altering its steric and electronic properties. nih.gov
Advanced Structural Characterization and Conformational Analysis of 2 Phenyl 2 Sulfamoylacetamide
Spectroscopic Analysis for Elucidating Molecular Architecture
Spectroscopic methods provide a detailed picture of the molecular framework by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 2-phenyl-2-sulfamoylacetamide is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The single proton at the chiral center (C2) would likely produce a singlet or a multiplet depending on its coupling with neighboring protons, anticipated in the region of δ 4.5-5.5 ppm. The two protons of the primary amide (-CONH₂) would give rise to one or two broad signals, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls between δ 5.0 and 8.0 ppm. Similarly, the two protons of the sulfamoyl group (-SO₂NH₂) would also present as a broad signal.
¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the acetamide (B32628) group is expected to resonate significantly downfield, likely in the range of δ 165-175 ppm. The carbon atoms of the phenyl ring would show a series of signals between δ 125 and 140 ppm, with the ipso-carbon (the one attached to the main chain) being distinct. The aliphatic carbon at the C2 position, attached to the phenyl, carbonyl, and sulfamoyl groups, would appear in the region of δ 50-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values and actual experimental data may vary.)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl-H | 7.2 - 7.5 (m) | - |
| C2-H | 4.5 - 5.5 (s or m) | - |
| CONH₂ | 5.0 - 8.0 (br s) | - |
| SO₂NH₂ | 5.5 - 8.5 (br s) | - |
| C=O | - | 165 - 175 |
| Phenyl-C | - | 125 - 140 |
| C2 | - | 50 - 70 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands are expected. The N-H stretching vibrations of both the primary amide and sulfamoyl groups would appear as two or more bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group is a strong and sharp band, typically found around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would produce two strong bands, expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide & Sulfamoyl N-H | Stretching | 3400 - 3200 |
| Amide C=O | Stretching | 1650 - 1680 |
| Sulfamoyl S=O | Asymmetric Stretching | 1350 - 1300 |
| Sulfamoyl S=O | Symmetric Stretching | 1160 - 1120 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl and sulfonyl groups, leading to characteristic fragment ions. For instance, loss of the sulfamoyl group (-SO₂NH₂) or the acetamide group (-CONH₂) could be observed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 2 Phenyl 2 Sulfamoylacetamide Analogs
Systematic Investigation of Structural Modifications and Their Impact on Molecular Functionnih.govscielo.org.mxresearchgate.netresearchgate.netnih.gov
The biological activity of 2-phenyl-2-sulfamoylacetamide analogs is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. Systematic modifications of the phenyl ring, the acetamide (B32628) backbone, and the sulfamoyl group have been investigated to understand their specific contributions to molecular function. nih.govscielo.org.mxresearchgate.netresearchgate.netnih.gov The conformation adopted by these molecules is crucial as it determines the potential for interaction with biological targets. scielo.org.mx
The electronic character of substituents on the phenyl ring significantly modulates the properties and activity of phenylacetamide derivatives. worldscientific.commdpi.comuj.edu.planalchemres.org Density functional theory (DFT) calculations on N-phenylacetamide (NPA) derivatives have shown a direct correlation between the electron-withdrawing or electron-donating strength of substituents and the aromaticity of the phenyl ring. worldscientific.com
Electron-withdrawing groups such as -NO₂, -CN, and -CF₃ tend to increase the aromaticity of the ring, while electron-releasing groups like -CH₃ and -NH₂ decrease it. worldscientific.com This relationship has been shown to correlate well with the Hammett constant, a measure of the electronic effect of substituents in organic chemistry. worldscientific.com
Table 1: Effect of Substituents on the Aromaticity of N-Phenylacetamide Derivatives Data derived from a DFT study on N-phenylacetamide derivatives. worldscientific.com
| Substituent | Position | Aromaticity Order (Decreasing) | Electronic Character |
| NO₂ | meta, para | 1 | Strong Electron-Withdrawing |
| CN | meta, para | 2 | Strong Electron-Withdrawing |
| CF₃ | meta, para | 3 | Strong Electron-Withdrawing |
| Br | meta, para | 4 | Weak Electron-Withdrawing |
| Cl | meta, para | 5 | Weak Electron-Withdrawing |
| F | meta, para | 6 | Weak Electron-Withdrawing |
| H | meta, para | 7 | Neutral |
| CH₃ | meta, para | 8 | Electron-Donating |
| NH₂ | meta, para | 9 | Strong Electron-Donating |
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to be recognized by and interact with a biological target. scielo.org.mx For flexible molecules like this compound and its analogs, identifying the "active conformation"—the specific shape the molecule adopts when it binds to its receptor—is a key aspect of drug design. unlp.edu.ar
Amide-containing molecules are of significant interest in biological systems, and their geometry can influence the formation of hydrogen bonds, leading to different associations and, consequently, different biological activities. scielo.org.mx Computational studies, such as molecular dynamics simulations, are often employed to explore the possible conformations of these flexible molecules. acs.org For instance, analysis of valproic acid and its amide derivatives has shown that the lowest-energy conformers exhibit specific dihedral angles in their backbone, which are believed to be important for their anticonvulsant activity. acs.org
In the context of designing ligands for specific receptors, such as the benzodiazepine (B76468) receptor, conformational analysis is used to superimpose the energy minima conformers of new molecules onto known active compounds to ensure that key pharmacophoric features align correctly in three-dimensional space. brieflands.com
Sulfamoyl Group : The sulfamoyl group (-SO₂NH₂) is a versatile moiety found in a wide array of pharmacologically active compounds, including diuretics and antidiabetic agents. nih.gov It is a key structural feature in sulfonamide drugs, contributing to activities such as antimicrobial and anticancer effects. nih.govontosight.ai The sulfamoyl group can be modified to enhance biological activity and is known to participate in the inhibition of enzymes like steroid sulfatase. ontosight.ai Due to the reaction catalyzed by sulfotransferases, sulfonated drugs are negatively charged, which influences their metabolic characteristics. youtube.com
Phenyl Group : Aromatic rings, such as the phenyl group, are a common feature in many centrally active drugs, particularly anticonvulsants. nih.gov The phenyl ring typically serves as a hydrophobic region, which is considered a requisite component of the pharmacophore for many antiepileptic drugs. nih.gov This hydrophobic interaction is important for binding to targets like the voltage-gated sodium channel. nih.gov In some cases, the presence of a second, out-of-plane aromatic ring can further enhance binding affinity to receptors. brieflands.com
Acetamide Group : The acetamide moiety (-NHCOCH₃) is fundamentally important for biological activity. ontosight.ai It can participate in crucial hydrogen bonding interactions with biological targets, which can affect binding affinity and specificity. ontosight.ai The amide group's ability to act as a hydrogen bond donor and acceptor is a key feature in its biological role. scielo.org.mx Studies on other bioactive molecules have shown that the amide group is often critical for the compound's mechanism of action and cannot be readily replaced with other functional groups, such as sulfonamides or carbamates, without a significant loss of activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principlesnih.gov
Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. mdpi.com This approach is central to ligand-based drug design, especially when the precise structure of the target receptor is unknown. dovepress.com
For anticonvulsant agents, a widely accepted pharmacophore model includes three key components:
A hydrophobic region, often an aromatic ring like the phenyl group. nih.gov
An electron-donor group. nih.gov
A hydrogen bond donor/acceptor moiety, such as the amide or sulfamoyl group. nih.gov
In the design of new anticonvulsants, pharmacophore models are developed by comparing the structures of known active compounds. unlp.edu.ar For example, a model for drugs active against maximal electroshock seizures identified a polar end and a hydrophobic portion as the key distinguishing features. unlp.edu.ar These models serve as three-dimensional queries to search large chemical databases for novel compounds that possess the required features, thereby prioritizing molecules for synthesis and biological testing. dovepress.comnih.gov The process often involves generating models based on a training set of active molecules and then validating them to ensure they can correctly identify active compounds and discard inactive ones. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Predictive QSAR models have been successfully developed for classes of compounds related to phenylacetamides. analchemres.org In one study on monosubstituted phenylacetanilides with anticonvulsant activity, researchers calculated a wide range of molecular descriptors and used them to build predictive models. analchemres.org
Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods were employed. The results indicated that the ANN model, which can capture non-linear relationships, had a significantly higher correlation coefficient (R²) compared to the linear MLR model. analchemres.org This suggests that the relationship between the structural descriptors and the anticonvulsant activity of these compounds is complex and non-linear. analchemres.org
Table 2: Comparison of QSAR Models for Predicting Anticonvulsant Activity of Phenylacetanilides Data from a QSAR study on 30 monosubstituted phenylacetanilides. analchemres.org
| Model Type | Correlation Coefficient (R²) | Mean Squared Error (MSE) |
| Artificial Neural Network (ANN) | 0.85 | 0.06816 |
| Multiple Linear Regression (MLR) | 0.60 | 0.09792 |
Such QSAR studies are valuable tools in drug discovery, as they help identify which molecular properties are most influential for activity and allow for the rational design of more potent compounds. analchemres.orgnih.gov
Application of Machine Learning in SAR Analysis
The exploration of Structure-Activity Relationships (SAR) has been significantly enhanced by the integration of computational methods, particularly machine learning and quantitative structure-activity relationship (QSAR) modeling. creative-proteomics.comnih.gov These approaches build mathematical and statistical models to quantify the relationship between the chemical structures of compounds and their biological activities. creative-proteomics.com For analogs of this compound, machine learning serves as a powerful tool to predict biological activity, streamline the drug discovery process, and guide the synthesis of more potent and selective molecules. creative-proteomics.comnih.gov
Machine learning models in SAR analysis operate by identifying key molecular descriptors that influence a compound's efficacy. researchgate.net These descriptors can be categorized into several groups:
Lipophilic: Parameters such as logP, which describes a compound's hydrophobicity. researchgate.net
Electronic: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and ionization potential, which relate to a molecule's electronic distribution and reactivity. researchgate.netchitkara.edu.in
Steric: Descriptors related to the size and shape of the molecule, such as molecular refractivity and topological indices. researchgate.netsemanticscholar.org
Topological: Indices that describe the connectivity and branching of atoms within a molecule. semanticscholar.org
By analyzing these parameters across a series of related compounds, machine learning algorithms can build predictive models. These models help researchers understand which structural modifications are likely to improve biological activity, thereby focusing synthetic efforts on the most promising candidates and reducing the need for extensive experimental testing. creative-proteomics.com
Research Findings from Computational Studies
While specific machine learning studies on this compound are not extensively documented, research on structurally related sulfonamide and acetamide derivatives provides valuable insights into how these techniques are applied.
One computational study investigated a series of sulfonamide-based compounds as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netscirp.org Using molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, researchers calculated the binding energies of several sulfonamides. scirp.org Lower binding energy indicates a more stable interaction between the compound and the enzyme's active site. scirp.org The results showed that sulfasalazine (B1682708) had the most favorable binding energy. scirp.org
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Sulfasalazine | -10.2 |
| Sulfafurazole | -9.4 |
| Sulfamethazine | -9.4 |
| Sulfadiazine | -9.1 |
| Sulfamethoxazole | -8.9 |
| Sulfacetamide | -7.7 |
In another QSAR study on a series of 2-sulfonyl-phenyl-indol derivatives, which share structural motifs with the target compound, researchers aimed to identify the key physicochemical properties for cyclooxygenase-2 (COX-2) inhibition. nih.gov Their models suggested that lipophilicity, electronegativity, and steric parameters were important for the inhibitory activity. nih.gov
Similarly, a QSAR analysis of chalcone (B49325) derivatives as antibacterial agents found that molecular weight and topological indices (Kappa 2 index) had a positive contribution to activity, while a high HOMO energy was detrimental. semanticscholar.org Such findings are critical for guiding the rational design of new analogs. The models indicated that a marginal increase in molecular weight could enhance antibacterial action. semanticscholar.org
These examples demonstrate the core principle of applying machine learning and QSAR to SAR analysis: transforming complex biological data into a predictive, mathematical framework. creative-proteomics.com This allows for the systematic exploration of chemical space and the prioritization of compounds for synthesis and further development. nih.gov
Molecular Interactions and Biological Target Engagement of 2 Phenyl 2 Sulfamoylacetamide
Biochemical Characterization of Target Binding
Biochemical assays are fundamental in determining the affinity and mechanism by which a compound engages its biological target. These studies provide quantitative data on binding kinetics and the functional consequences of this binding, such as enzyme inhibition or activation.
The kinetics of how a ligand binds to and dissociates from its receptor are critical determinants of its pharmacological effect. These parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), define the residence time (RT = 1/k_off) of the drug-target complex, which can be a better predictor of in vivo efficacy than binding affinity (K_d) alone. nih.govnih.gov A longer residence time can lead to a more sustained biological effect. nih.gov
The binding process can be complex, sometimes involving an initial non-selective interaction followed by a conformational change in the receptor to a selective state, which then binds the ligand. nih.gov For compounds like 2-phenyl-2-sulfamoylacetamide, kinetic studies are essential to understand the duration of target engagement. While specific kinetic constants for this compound are not detailed in the provided literature, studies on analogous compounds targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) highlight the importance of these measurements. nih.govnih.gov Kinetic radioligand binding assays are a common method to determine these parameters. universiteitleiden.nl
Derivatives and structural analogs of this compound have been investigated as enzyme inhibitors. The mechanism of inhibition can vary, from reversible competitive or non-competitive binding to irreversible, mechanism-based inactivation. du.ac.in
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Analogs containing a 2-sulfamoylacetamide (B2535876) moiety have been identified as inhibitors of IDO1, an enzyme implicated in cancer immunotherapy. nih.gov Systematic exploration of substituents on the phenyl ring of these analogs has shown a pronounced effect on inhibitory potency. For instance, replacing a bromo substituent with a trifluoromethyl group resulted in a compound with equal potency but increased metabolic stability. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound/Analog | Target | Assay Type | IC50 (nM) |
| Thioether 6 | IDO1 | Cell-based | 15 |
| Analog 24 | IDO1 | Biochemical | 21 |
| Analog 25 | IDO1 | Biochemical | 30 |
| Ether 5 | IDO1 | Cell-based | 39 |
| Analog 17 | IDO1 | Biochemical | 93 |
| SPAA-1 | LMW-PTP | Enzyme Assay | 1,100 |
Table 1: Inhibitory activities of 2-sulfamoylacetamide analogs against IDO1 and LMW-PTP. Data sourced from multiple studies. nih.govnih.gov
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibition: A compound structurally related to this compound, SPAA-1, has been shown to inhibit LMW-PTP. nih.gov This inhibition is crucial as LMW-PTP is involved in cellular signaling pathways.
Sulfatase Inhibition: The broader class of phenyl sulfamates, which share the sulfamoyl functional group, have been described as general mechanism-based inhibitors of sulfatases. nih.gov These inhibitors exhibit time- and concentration-dependent inactivation of the enzyme, which is consistent with the formation of a covalent bond with the active site. du.ac.innih.gov For example, a general arylsulfatase pharmacophore (phenyl sulfamate) was found to inhibit Pseudomonas aeruginosa arylsulfatase (PARS) with a Ki (inhibition constant) of 4.2 μM. nih.gov This suggests that this compound could potentially act as a sulfatase inhibitor through a similar mechanism.
Molecular recognition describes the specific non-covalent interactions between a ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.org These interactions determine the binding affinity and selectivity of the compound.
X-ray crystallography studies of an analog, SPAA-1, bound to LMW-PTP provide insight into the potential molecular recognition profile of this compound. nih.gov
α-Phenyl Group: The phenyl group attached to the alpha-carbon engages in a π-π interaction with the side chain of a tyrosine residue (Tyr131) in the active site. nih.gov
Acetamide (B32628) Group: The acetamide moiety is critical for binding, forming hydrogen bonds with the backbone of a glycine (B1666218) residue (Gly14) and the side chain of an aspartic acid residue (Asp129). nih.gov
α-Carbon Proton: The proton on the α-carbon appears to form a C-H hydrogen bond with the carboxylate side chain of Asp129, contributing to the binding energy. nih.gov
Sulfamoyl Group Analogs: In related inhibitors, the sulfonylated urea (B33335) N-H can form strong bidentate hydrogen bonds with the Asp129 residue, providing significant binding energy. nih.gov
These interactions highlight a specific binding mode where the different functional groups of the molecule each play a distinct role in anchoring the inhibitor within the enzyme's active site.
Biophysical Studies of this compound Interactions
Biophysical techniques provide a deeper, quantitative understanding of the thermodynamics and kinetics of binding events, complementing the data from biochemical assays. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. upm.escureffi.org By titrating a ligand into a solution containing its target molecule, ITC can determine the key thermodynamic parameters of the interaction in a single experiment: the binding affinity (K_a or K_d), the binding enthalpy (ΔH), the binding entropy (ΔS), and the stoichiometry of the interaction (n). upm.escost-nectar.eu
This comprehensive thermodynamic profile reveals the nature of the forces driving the binding. A negative enthalpy change (ΔH) indicates that binding is driven by favorable interactions like hydrogen bonds and van der Waals forces, while a positive entropy change (ΔS) suggests that the hydrophobic effect is a major contributor. upm.es Although no specific ITC data for this compound is available in the reviewed literature, this technique would be invaluable for precisely quantifying its binding thermodynamics with targets like IDO1 or LMW-PTP.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. frontiersin.orgwikipedia.org It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a target molecule immobilized on the chip. frontiersin.org
SPR analysis provides detailed kinetic data, allowing for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov From these values, the equilibrium dissociation constant (K_d = k_off/k_on) can be calculated, providing a measure of binding affinity. nih.gov This technique is highly sensitive and can be used to study a wide range of interactions, from small molecules binding to proteins to more complex systems. frontiersin.orgnih.gov While no specific SPR studies for this compound were found, it represents a key method for elucidating the real-time binding kinetics with its putative biological targets.
Allosteric Modulation by this compound
The concept of allosteric modulation involves a compound binding to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. biorxiv.orgpharmacologycanada.orgwikipedia.org This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the receptor's activity. wikipedia.org
Currently, there is no available scientific evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator for any specific biological target. Studies detailing the interaction of this particular compound with receptors or enzymes, which would be necessary to identify and characterize any allosteric effects, have not been published. Research on other, structurally different sulfamoylacetamide compounds has indicated potential biological activities, such as antimicrobial or enzyme-inhibiting properties, but these findings are not directly applicable to this compound. ontosight.airesearchgate.netresearchgate.net
Due to the absence of research in this specific area, no data tables detailing research findings on the allosteric modulation of this compound can be generated.
Computational Chemistry and Molecular Modeling of 2 Phenyl 2 Sulfamoylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and chemical reactivity. For a molecule like 2-phenyl-2-sulfamoylacetamide, these calculations can elucidate key parameters such as orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. This method is used to map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathways.
In studies of related sulfonamide compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze reaction thermodynamics and kinetics. For this compound, such studies would involve calculating the energy barriers for potential metabolic transformations or synthetic routes. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's nucleophilic and electrophilic nature, providing insights into its reactivity with biological macromolecules. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests lower reactivity.
Table 1: Representative DFT-Calculated Properties for Sulfonamide-Containing Molecules
| Parameter | Description | Typical Value Range (a.u.) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.2 to -0.3 | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.0 to 0.1 | Indicates electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~0.3 | High value correlates with high stability and low reactivity |
| Dipole Moment | Measure of molecular polarity | 2.0 to 7.0 D | Influences solubility and non-covalent interactions |
Note: These values are illustrative, based on studies of analogous molecules, and represent the type of data generated in DFT analysis.
DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be computed, which, after appropriate scaling, show good agreement with experimental spectra.
For this compound, theoretical IR spectra would reveal characteristic peaks for N-H stretching in the sulfonamide and amide groups, C=O stretching of the amide, and S=O stretching in the sulfamoyl moiety. Predicted NMR shifts would help assign protons and carbons in the phenyl ring and the acetamide (B32628) backbone, confirming the molecular structure.
Molecular Docking and Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. Docking simulations of related sulfonamides have been instrumental in explaining their inhibitory activity against enzymes like carbonic anhydrase.
The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a protein. The process involves sampling a large number of conformations and orientations of the ligand and scoring them based on their complementarity to the binding pocket.
For this compound, docking studies would typically target enzymes for which sulfonamides are known inhibitors. The results would reveal key intermolecular interactions, such as hydrogen bonds between the sulfamoyl or amide groups and polar residues in the active site (e.g., threonine, histidine). The phenyl group often engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. These interactions are fundamental to the ligand's binding affinity and specificity.
Table 2: Typical Interacting Residues for Sulfonamide Ligands in an Enzyme Active Site
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond | Sulfamoyl (-SO₂NH₂) | Thr, His, Gln, Asn |
| Hydrogen Bond | Amide (-CONH₂) | Ser, Thr, Asp, Glu |
| Hydrophobic | Phenyl Ring | Val, Leu, Ile, Ala |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
| Coordination | Sulfamoyl Nitrogen/Oxygen | Active site metal ion (e.g., Zn²⁺) |
Note: This table is based on common interactions observed for sulfonamide-based inhibitors.
A scoring function is an algorithm used to rank different docking poses by estimating the binding affinity. These functions approximate the free energy of binding by considering terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. The accuracy of a docking protocol is often validated by its ability to reproduce the crystallographically determined binding pose of a known ligand, a process known as redocking. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a successful validation.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and protein, and more importantly, to evaluate the stability of the predicted ligand-protein complex.
By simulating the complex in a solvent environment for nanoseconds or longer, researchers can observe whether the key interactions identified in docking are maintained. The stability of the complex is often assessed by monitoring the RMSD of the ligand and protein backbone over the course of the simulation. A stable RMSD trajectory suggests that the binding pose is maintained. Furthermore, MD simulations can be used to calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA, providing a more accurate estimation of binding affinity than docking scores alone.
Analysis of Ligand-Protein Interactions Over Time
Molecular dynamics (MD) simulations are a cornerstone for observing the dynamic nature of a ligand-protein complex. While static docking can predict a preferred binding pose, MD simulations provide a time-resolved view of the interaction, revealing the stability of key contacts and the influence of solvent. nih.gov The stability of interactions between a ligand and its protein target is crucial for its biological activity.
In the context of sulfonamide-based inhibitors, such as those targeting carbonic anhydrases, MD simulations are employed to monitor the stability of the crucial interaction between the sulfonamide group and the zinc ion in the enzyme's active site. nih.gov The simulation tracks hydrogen bonds, hydrophobic interactions, and water-mediated contacts over nanoseconds or even microseconds. nih.gov For a compound like this compound, an MD simulation would typically analyze the root-mean-square deviation (RMSD) of the ligand from its initial docked pose to assess its stability in the binding pocket. Fluctuations in key dihedral angles and the persistence of hydrogen bonds with residues like Threonine 199 (in Carbonic Anhydrase II) would also be monitored.
Table 1: Illustrative Analysis of Key Interaction Stability Over a Simulation Trajectory This table represents typical data obtained from an MD simulation for a sulfonamide inhibitor and is for illustrative purposes only, as specific data for this compound is not publicly available.
| Interaction Type | Interacting Groups | Target Residue (e.g., in CA II) | Interaction Occupancy (%) | Average Distance (Å) |
|---|---|---|---|---|
| Coordination | Sulfamoyl (-SO₂NH₂) | Zn²⁺ | 98.5 | 2.1 ± 0.2 |
| Hydrogen Bond | Sulfamoyl NH₂ | Thr199 | 85.2 | 2.9 ± 0.4 |
| Hydrophobic (π-π) | Phenyl Ring | Phe131 | 60.7 | 4.5 ± 0.8 |
| Water Bridge | Acetamide C=O | Gln92 | 45.1 | N/A |
Conformational Ensemble Analysis of this compound
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. A flexible molecule like this compound can exist as a population of different conformers in solution, and only a subset of these may be suitable for binding to a biological target. Conformational ensemble analysis aims to identify the most stable, low-energy conformations of a molecule. nih.gov
Computational methods such as Density Functional Theory (DFT) are often used to optimize the geometry and calculate the relative energies of different conformers. nih.gov For this compound, the key degrees of freedom would be the rotation around the C-C bond connecting the phenyl ring and the acetamide group, and the C-S and S-N bonds of the sulfamoyl group. The analysis can reveal, for instance, whether a folded conformation, where the phenyl ring might interact with the sulfamoyl group via π-stacking, is energetically favorable. researchgate.net This information is critical for understanding its pre-binding state in solution and the energetic cost of adopting the bioactive conformation required for target interaction.
Free Energy Calculations for Ligand-Target Binding Affinity
Accurately predicting the binding affinity, often expressed as the binding free energy (ΔG), is a primary goal of computational drug design. semanticscholar.org Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide rigorous, albeit computationally expensive, ways to calculate the relative or absolute binding free energies of ligands to a protein. vu.nl
These alchemical free energy calculations simulate a non-physical pathway to transform one molecule into another (or into nothing) both in solution and within the protein's binding site. The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG) between the two molecules. columbia.edu For this compound, FEP could be used to predict how modifications to its structure—for instance, adding a substituent to the phenyl ring—would affect its binding affinity to a target like carbonic anhydrase. Such calculations guide the prioritization of which novel analogs to synthesize and test. nih.gov While highly accurate, these methods are sensitive to the quality of the force field and require extensive sampling to achieve convergence. semanticscholar.org
Table 2: Illustrative Relative Binding Free Energy (RBFE) Calculations for Hypothetical Analogs This table represents typical data from FEP calculations. The listed analogs of this compound are hypothetical, and the energy values are for illustrative purposes.
| Analog Modification | Calculated ΔΔG (kcal/mol) vs. Parent | Experimental ΔΔG (kcal/mol) | Prediction Outcome |
|---|---|---|---|
| Parent (this compound) | 0.0 (Reference) | 0.0 (Reference) | N/A |
| Addition of 4-fluoro to phenyl ring | -0.8 ± 0.2 | -0.6 | Affinity increase correctly predicted |
| Addition of 4-methyl to phenyl ring | +0.5 ± 0.3 | +0.9 | Affinity decrease correctly predicted |
| Replacement of phenyl with cyclohexyl | +2.1 ± 0.4 | +2.5 | Significant affinity loss correctly predicted |
Virtual Screening and De Novo Design of this compound Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the protein's binding site. Starting with the this compound scaffold, one could virtually screen millions of commercially available compounds to find novel derivatives with potentially higher affinity or better properties.
De novo design, conversely, involves building new molecules from scratch within the constraints of the target's active site. rsc.org Algorithms can piece together molecular fragments to generate novel chemical structures that are predicted to have high affinity. For this compound, a de novo design approach might suggest alternative ring systems to replace the phenyl group or different functional groups to substitute the acetamide moiety, aiming to form new, favorable interactions with the target protein. nih.gov These computationally designed molecules then become high-priority targets for chemical synthesis and biological evaluation.
Advanced Analytical Methods for Research and Discovery
Chromatographic Techniques for Separation and Purification
Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For 2-phenyl-2-sulfamoylacetamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical but distinct roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally labile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. By employing a reversed-phase C18 column, where the stationary phase is nonpolar, and a polar mobile phase, separation is achieved based on the hydrophobicity of the analyte and its impurities.
A typical HPLC method for purity assessment of this compound would involve a gradient elution system. This allows for the effective separation of the main compound from both more polar and less polar impurities that may be present from the synthetic process, such as starting materials, reagents, or by-products. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group in the molecule, which absorbs UV light.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. A well-developed HPLC method can achieve high resolution and sensitivity, allowing for the detection and quantification of impurities at very low levels.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Therefore, a derivatization step is typically required to convert the polar functional groups (amide and sulfonamide) into more volatile and thermally stable derivatives.
A common derivatization strategy involves silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic protons on the amide and sulfonamide nitrogens with trimethylsilyl (B98337) (TMS) groups, thereby reducing the compound's polarity and increasing its volatility. The resulting TMS-derivatized this compound can then be readily analyzed by GC-MS.
The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. This information yields a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unequivocal identification of the compound and any volatile impurities.
Biophysical Spectroscopies in Solution (e.g., Circular Dichroism, Fluorescence)
Biophysical spectroscopic methods provide insights into the structural and electronic properties of molecules in solution. For this compound, which possesses a chiral center at the carbon atom attached to the phenyl group, Circular Dichroism (CD) spectroscopy is particularly valuable. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique could be used to confirm the absolute configuration of a specific enantiomer of this compound if a pure sample is obtained, or to monitor changes in its conformation in solution. The phenyl chromophore is the primary contributor to the CD signal in the near-UV region (250-300 nm).
Fluorescence spectroscopy, while not universally applicable, could also be employed. The presence of the aromatic phenyl ring suggests that this compound may exhibit intrinsic fluorescence. researchgate.net The fluorescence emission spectrum is sensitive to the local environment of the molecule. Therefore, this technique could be used to study its interactions with other molecules, such as proteins or nucleic acids, by monitoring changes in fluorescence intensity or wavelength upon binding.
Advanced NMR Techniques (e.g., NOESY, COSY, HSQC) for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are necessary for unambiguously assigning all signals and determining the connectivity and spatial relationships within a complex molecule like this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton (CH) and the protons on the phenyl ring, as well as potential couplings involving the amide and sulfonamide protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For instance, the signal for the chiral methine carbon would be correlated with the signal for the methine proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the three-dimensional structure by identifying protons that are close to each other in space, even if they are not directly bonded. This can help in defining the molecule's preferred conformation in solution by observing spatial proximities between protons on the phenyl ring and protons on the acetamide (B32628) or sulfamoyl moieties.
These advanced NMR experiments, used in concert, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and providing insight into the solution-state conformation of this compound. researchgate.net
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | - Phenyl protons with adjacent phenyl protons- Methine (CH) proton with adjacent phenyl protons | Spin-spin coupling networks (through-bond connectivity) |
| HSQC | - Phenyl protons with their attached phenyl carbons- Methine proton with the methine carbon- Acetamide methyl protons with the methyl carbon | Direct one-bond C-H correlations for carbon signal assignment |
| NOESY | - Protons on the phenyl ring with the methine proton- Methine proton with amide/sulfonamide protons- Phenyl protons with amide protons | Through-space proximities to determine molecular conformation |
Future Directions and Research Gaps in 2 Phenyl 2 Sulfamoylacetamide Research
Exploration of New Chemical Reactivity Modalities
The inherent reactivity of the 2-phenyl-2-sulfamoylacetamide core presents a fertile ground for the discovery of novel chemical transformations. Future research should prioritize a systematic investigation into the reactivity of the sulfamoyl and acetamide (B32628) moieties, both individually and in concert. Understanding the interplay between these functional groups is paramount for developing innovative synthetic methodologies and for elucidating potential mechanisms of biological action.
Key areas for exploration include:
Directed C-H Functionalization: Leveraging the directing-group capabilities of the sulfamoyl and acetamide groups to achieve site-selective C-H activation and functionalization of the phenyl ring. This would enable the efficient synthesis of a diverse library of analogues with tailored pharmacological profiles.
Novel Ring-Forming Reactions: Investigating intramolecular cyclization reactions to construct novel heterocyclic systems fused to the this compound scaffold. Such structures could exhibit unique three-dimensional conformations and engage with biological targets in novel ways.
Photoredox Catalysis: Employing photoredox catalysis to access previously unattainable reactivity modes, such as radical-based transformations, for the modification of the core structure.
A deeper understanding of these and other reactivity modalities will not only expand the chemical space accessible from this compound but also provide valuable insights into its chemical biology.
Design of Advanced Probes for Biological Systems
To unravel the intricate biological pathways modulated by this compound and its derivatives, the development of sophisticated chemical probes is indispensable. These molecular tools are essential for target identification, validation, and for visualizing the distribution and dynamics of these compounds within living systems.
Future efforts in this area should focus on the rational design and synthesis of:
Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it will be possible to visualize its subcellular localization and monitor its interactions with biological macromolecules in real-time using advanced microscopy techniques.
Photoaffinity Probes: Incorporating a photoreactive group will enable the covalent labeling of specific binding partners upon photoirradiation. Subsequent proteomic analysis can then identify the direct biological targets of the compound.
Biotinylated Probes: The attachment of a biotin tag will facilitate the affinity-based pulldown and enrichment of interacting proteins, providing another powerful method for target identification.
The data generated from these advanced probes will be instrumental in elucidating the mechanism of action of sulfamoylacetamide-based compounds and in guiding the design of next-generation therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Sulfamoylacetamide Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the drug discovery process. These powerful computational tools can accelerate the identification of promising lead compounds, optimize their properties, and predict their biological activities. The integration of AI and ML into the discovery pipeline for novel sulfamoylacetamides holds immense potential.
Key applications of AI and ML in this context include:
Predictive Modeling: Training ML models on existing structure-activity relationship (SAR) data to predict the biological activity of virtual or newly synthesized sulfamoylacetamide derivatives. This can help prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Utilizing generative AI models to design novel sulfamoylacetamide structures with desired pharmacological properties. These models can explore a vast chemical space to identify innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Synthesis Planning: Employing retrosynthesis AI algorithms to devise efficient and reliable synthetic routes to complex this compound analogues. This can significantly reduce the time and resources required for chemical synthesis.
The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of new sulfamoylacetamide-based therapeutics.
Development of Novel Synthetic Routes to Complex this compound Structures
While the core this compound structure is synthetically accessible, the development of more intricate and diverse derivatives presents a significant challenge. Future research should focus on the creation of novel and efficient synthetic methodologies to access a wider range of structurally complex analogues.
Areas of focus for synthetic innovation include:
Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure this compound derivatives is crucial, as different stereoisomers often exhibit distinct pharmacological activities.
Late-Stage Functionalization: The ability to modify the core scaffold in the later stages of a synthetic sequence is highly desirable. This allows for the rapid generation of a diverse library of analogues from a common intermediate.
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of reaction efficiency, safety, and scalability for the synthesis of sulfamoylacetamide libraries.
The development of robust and versatile synthetic strategies will be a key enabler for the exploration of the full therapeutic potential of this compound class.
Untapped Biological Target Spaces for Sulfamoylacetamide Scaffolds
A critical aspect of future research will be to identify and validate novel biological targets for the this compound scaffold. While some sulfonamide-containing drugs are known to target enzymes like carbonic anhydrases, a systematic exploration of the broader biological target space for this particular scaffold is lacking.
Strategies for identifying new targets include:
Phenotypic Screening: Screening libraries of this compound derivatives in cell-based assays that measure a specific physiological or pathological phenotype. This approach can identify compounds with a desired biological effect without prior knowledge of their molecular target.
Chemoproteomics: Utilizing affinity-based or activity-based probes in combination with mass spectrometry to identify the protein targets of sulfamoylacetamide compounds directly in a complex biological sample.
Computational Target Prediction: Employing computational methods, such as molecular docking and pharmacophore modeling, to screen virtual libraries of sulfamoylacetamide derivatives against a panel of known and putative biological targets.
Q & A
Q. What synthetic routes are recommended for 2-phenyl-2-sulfamoylacetamide, and how can reaction efficiency be optimized?
A common approach involves nucleophilic substitution reactions, where sulfamoyl groups are introduced to the phenylacetamide backbone. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dimethylformamide or methanol), temperature (50–80°C), and catalysts like triethylamine . Purification via recrystallization or column chromatography is critical to isolate high-purity products. Structural confirmation should use spectroscopic techniques (e.g., H NMR, IR) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the sulfamoyl group’s integration and aromatic proton environments .
- IR : Stretching frequencies for sulfonamide (S=O at ~1150–1350 cm) and amide (C=O at ~1650 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns for structural elucidation .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal : Classify chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK-293 for enzyme inhibition) and control buffer conditions .
- Dose-Response Curves : Perform IC determinations in triplicate to ensure reproducibility .
- Meta-Analysis : Compare data across studies while accounting for variables like purity (≥98% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. What strategies improve the aqueous solubility of this compound for pharmacological assays?
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility without destabilizing the compound .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the phenyl ring while preserving bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. How should in vitro assays be designed to evaluate the enzyme inhibitory potential of this compound?
- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase or matrix metalloproteinases) .
- Kinetic Studies : Use fluorometric or colorimetric substrates to monitor real-time activity (e.g., fluorescein diacetate hydrolysis) .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (e.g., DMSO) to validate results .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Reproducibility : Report mean ± SEM from ≥3 independent experiments .
Q. How can reaction yields for this compound synthesis be optimized?
- Catalyst Screening : Test alternatives like DMAP or DBU to accelerate sulfamoylation .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
